3-Cyclopropoxy-5-(dimethylamino)picolinic acid
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Overview
Description
3-Cyclopropoxy-5-(dimethylamino)picolinic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves several steps. One common method includes the reaction of picolinic acid derivatives with cyclopropyl and dimethylamino groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(dimethylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-(dimethylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological processes, including viral replication and cellular homeostasis .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(dimethylamino)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A key metabolite of tryptophan with various biological roles.
Nicotinic acid: An isomer of picolinic acid with a carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)7-5-9(16-8-3-4-8)10(11(14)15)12-6-7/h5-6,8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
HTJJKPYYWUXFAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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